1,6-Dimethyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound that is prevalent in various natural products and pharmaceuticals. This compound is recognized for its diverse biological activities, making it a valuable subject of study in medicinal chemistry. The compound is classified under the broader category of indole derivatives, which are known for their roles in numerous biochemical pathways and therapeutic applications.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and Advanced ChemBlocks. Its chemical structure is represented by the formula with a molecular weight of 189.22 g/mol. The CAS number for this compound is 1257122-36-3, which serves as a unique identifier in chemical databases.
1,6-Dimethyl-1H-indole-3-carboxylic acid falls under the classification of organic compounds, specifically as an indole derivative. Indoles are aromatic heterocycles that contain a fused benzene and pyrrole ring structure. This compound's classification highlights its potential relevance in pharmacology and organic synthesis.
The synthesis of 1,6-dimethyl-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions to form the indole structure.
Technical Details:
The molecular structure of 1,6-dimethyl-1H-indole-3-carboxylic acid features a dimethyl substitution at the 1 and 6 positions of the indole ring and a carboxylic acid functional group at the 3 position. The structural formula can be represented as follows:
The SMILES notation for this compound is CC1=CC2=C(C=C1)C(C(=O)O)=CN2C
.
Key data points include:
1,6-Dimethyl-1H-indole-3-carboxylic acid participates in several chemical reactions:
Types of Reactions:
Common Reagents and Conditions:
The mechanism of action for 1,6-dimethyl-1H-indole-3-carboxylic acid involves its interaction with biological targets, which may include enzymes and receptors.
Data:
Indole derivatives are known to influence various biochemical pathways:
Key chemical properties include:
Physical constants such as melting point and boiling point are essential for practical applications but were not specified in the available sources.
1,6-Dimethyl-1H-indole-3-carboxylic acid has several applications in scientific research:
CAS No.: 24622-61-5
CAS No.: 10441-87-9
CAS No.:
CAS No.:
CAS No.: 33157-07-2
CAS No.: 63719-82-4